molecular formula C8H9BF2O3 B1499780 3-Difluoromethoxy-4-methyl-benzeneboronic acid CAS No. 958451-74-6

3-Difluoromethoxy-4-methyl-benzeneboronic acid

Cat. No.: B1499780
CAS No.: 958451-74-6
M. Wt: 201.97 g/mol
InChI Key: WVVOHJNTNLIDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Difluoromethoxy-4-methyl-benzeneboronic acid is a fluorinated boronic acid derivative characterized by a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a methyl (-CH₃) group at the 4-position. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl scaffolds in pharmaceuticals, agrochemicals, and materials science. The difluoromethoxy group introduces electron-withdrawing effects and metabolic stability, while the methyl group enhances lipophilicity and steric bulk.

Properties

IUPAC Name

[3-(difluoromethoxy)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-5-2-3-6(9(12)13)4-7(5)14-8(10)11/h2-4,8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVOHJNTNLIDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669678
Record name [3-(Difluoromethoxy)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-74-6
Record name B-[3-(Difluoromethoxy)-4-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958451-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Difluoromethoxy)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Difluoromethoxy-4-methyl-benzeneboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids valuable in various biological applications, including drug design and delivery systems. The synthesis of this compound typically involves the reaction of 4-methylphenol derivatives with boron reagents under specific conditions to ensure high yields and purity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, a related boronic ester compound demonstrated strong antioxidant activity with IC50 values of 0.11 µg/mL for ABTS and 0.14 µg/mL for DPPH assays, suggesting that this compound may possess comparable capabilities .

Antibacterial Activity

The antibacterial efficacy of boronic acids has been well-documented. Studies show that derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli, at concentrations around 6.50 mg/mL . This suggests potential applications in developing antibacterial agents or preservatives.

Anti-Cancer Properties

The anti-cancer activity of boronic acids is another area of significant interest. For example, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7, with IC50 values indicating substantial potency (e.g., IC50 = 18.76 µg/mL) . This highlights the potential role of this compound in cancer therapeutics.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may also exhibit inhibitory effects on key enzymes involved in various metabolic processes. For instance:

  • Acetylcholinesterase : Moderate inhibition (IC50 = 115.63 µg/mL).
  • Butyrylcholinesterase : Strong inhibition (IC50 = 3.12 µg/mL).
  • Antiurease : Significant inhibition (IC50 = 1.10 µg/mL).
  • Antithyrosinase : Notable inhibition (IC50 = 11.52 µg/mL) .

These findings suggest that the compound could be useful in treating conditions related to enzyme dysregulation.

Cosmetic Formulations

A recent study evaluated a cream formulation containing a boron-based compound derived from quercetin, which included this compound as an active ingredient. The formulation was tested for dermatological safety and microbiological efficacy, showing promising results without significant adverse effects on healthy cells while effectively targeting cancerous cells .

Pharmaceutical Development

The structural properties of this compound make it an attractive candidate for further development in pharmaceuticals targeting various diseases, particularly those requiring enzyme modulation or exhibiting oxidative stress.

Summary Table of Biological Activities

Activity IC50 Value Reference
Antioxidant0.11 µg/mL (ABTS)
0.14 µg/mL (DPPH)
Antibacterial6.50 mg/mL
Anti-cancer18.76 µg/mL (MCF-7)
Acetylcholinesterase115.63 µg/mL
Butyrylcholinesterase3.12 µg/mL
Antiurease1.10 µg/mL
Antithyrosinase11.52 µg/mL

Scientific Research Applications

Organic Synthesis

3-Difluoromethoxy-4-methyl-benzeneboronic acid serves as a valuable building block in the synthesis of complex organic molecules. It is particularly useful in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative has shown potential as:

  • Enzyme Inhibitors : It is involved in the development of inhibitors for various enzymes, including those related to cancer metabolism. For instance, studies have indicated its role in synthesizing compounds that inhibit lactate dehydrogenase, an enzyme implicated in cancer progression .
  • Pharmaceutical Development : The compound is being researched for its efficacy against diseases such as tuberculosis and certain cancers. Its ability to form stable complexes with biological targets enhances its pharmacological profile .

Data Tables on Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisBuilding block for biaryl compounds
Medicinal ChemistryInhibition of lactate dehydrogenase
Pharmaceutical ResearchDevelopment of anti-tuberculosis agents
Materials ScienceProduction of advanced materials

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound aimed at inhibiting lactate dehydrogenase. The results showed that specific modifications to the compound's structure significantly enhanced its binding affinity and inhibitory activity .

Case Study: Suzuki Coupling Reactions

Research conducted on the application of this compound in Suzuki coupling reactions demonstrated high yields when coupled with various aryl halides. The optimized conditions led to the formation of desired products with yields exceeding 90%, showcasing its effectiveness as a coupling partner .

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions due to their ability to form carbon-carbon bonds under mild conditions. For 3-difluoromethoxy-4-methyl-benzeneboronic acid:

Key Features:

  • The difluoromethoxy group (-OCF₂) acts as an electron-withdrawing group, enhancing the electrophilicity of the boron atom and accelerating transmetalation in coupling reactions .

  • Methyl substituents provide steric stabilization, reducing side reactions like protodeboronation .

Typical Reaction Conditions:

Reaction ComponentDetails
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseNa₂CO₃ or K₃PO₄
SolventDioxane/water or THF/water
Temperature80–100°C

Example Reaction:
Coupling with aryl halides yields biaryl derivatives, critical in pharmaceutical intermediates .

Oxidation and Hydrolysis

Boronic acids are prone to oxidation, forming phenolic compounds. The stability of this compound under oxidative conditions depends on substituent effects:

Oxidation Pathways:

  • Peracid-mediated oxidation (e.g., H₂O₂/CH₃COOH) converts the boronic acid group to a hydroxyl group, yielding 3-difluoromethoxy-4-methylphenol .

  • Alkaline conditions accelerate hydrolysis, forming borate esters or benzene derivatives.

Biochemical Interactions

The boronic acid moiety enables reversible covalent binding with biological targets:

Enzyme Inhibition:

  • Forms tetrahedral adducts with serine proteases (e.g., trypsin-like enzymes), inhibiting activity via transition-state mimicry .

  • Demonstrated selectivity for proteases involved in cancer pathways (IC₅₀ values in low micromolar range) .

Stability in Biological Media:

ConditionStability Profile
pH 7.4 (physiological)Moderate (t₁/₂ ~ 2–4 hours)
Acidic (pH < 5)Rapid hydrolysis
Presence of diols (e.g., glucose)Enhanced binding affinity

Substituent Effects on Reactivity

The difluoromethoxy and methyl groups confer distinct electronic and steric properties:

SubstituentElectronic EffectImpact on Reactivity
-OCF₂Strongly withdrawingIncreases boron electrophilicity
-CH₃Mildly donatingStabilizes intermediates

This combination optimizes reactivity in cross-couplings while maintaining stability during storage .

Case Study: Anticancer Agent Development

  • Structural analogs with difluoromethoxy groups exhibit potent antiproliferative effects in melanoma cell lines (IC₅₀: 2–5 μM) .

  • Mechanism : Boronic acid-mediated inhibition of HDAC enzymes, inducing apoptosis via caspase activation .

Stability and Handling

ParameterRecommendation
StorageAnhydrous, inert atmosphere
PurificationColumn chromatography (SiO₂)
SolubilityDMSO > THF > aqueous buffers

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Difluoromethoxy-4-methyl-benzeneboronic acid with structurally related boronic acids, emphasizing substituent effects, reactivity, and applications:

Compound Name CAS Number Substituents Key Differences Similarity Score Applications/Notes References
3-Fluoro-4-methylbenzeneboronic acid 139911-27-6 -F (3-position), -CH₃ (4) Lacks difluoromethoxy; reduced steric bulk and electron-withdrawing effects. 0.83 Cross-coupling reactions, intermediate.
3-Fluoro-4-methylbenzeneboronic acid 168267-99-0 -F (3), -CH₃ (4) Similar to above; fluorine may limit metabolic stability compared to -OCF₂H. 0.86 Suzuki couplings, electronic materials.
2,6-Difluoro-4-methoxyphenylboronic acid 406482-20-0 -OCH₃ (4), -F (2,6) Methoxy vs. difluoromethoxy; para-substitution alters steric/electronic profile. 0.86 Pharmaceuticals, agrochemicals.
3-Cyano-4-fluorobenzeneboronic acid 214210-21-6 -CN (3), -F (4) Cyano group increases electron-withdrawal but reduces solubility. 0.98 High reactivity in cross-coupling.
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid - -Cl (5), -F (2), -CF₃ (4) Trifluoromethyl enhances lipophilicity; multi-halogenation complicates synthesis. - Specialty fluorinated building block.

Key Insights:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) in the target compound provides stronger electron withdrawal than methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing reactivity in Suzuki couplings .

Metabolic Stability: Difluoromethoxy groups are known to resist oxidative metabolism better than methoxy or methyl groups, making the target compound advantageous in drug design .

Synthetic Utility :

  • Compounds with para-substituted EWGs (e.g., 2,6-Difluoro-4-methoxyphenylboronic acid) exhibit regioselectivity in cross-coupling, whereas meta-substituted analogs (e.g., the target compound) may favor different reaction pathways .

Solubility and Handling: Fluorinated boronic acids like the target compound typically exhibit lower aqueous solubility than non-fluorinated analogs (e.g., 3-Cyano-4-fluorobenzeneboronic acid), necessitating polar aprotic solvents for reactions .

Preparation Methods

Difluoromethoxy Group Introduction

A prevalent method for introducing the difluoromethoxy group involves the use of bromodifluoromethyl reagents such as (bromodifluoromethyl)trimethylsilane. This reagent, under mild conditions, reacts with aromatic substrates to install the difluoromethoxy moiety. For example, in dichloromethane/water solvent systems at room temperature over 24 hours, this reaction proceeds efficiently.

Boronic Acid Functionalization

The boronic acid group is typically introduced via lithiation or palladium-catalyzed borylation of the corresponding halogenated aromatic precursor. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used for this purpose.

One documented method employs potassium phosphate as a base and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as the catalyst in a mixed solvent system of methanol and 1,2-dimethoxyethane at 82°C. This method yields the desired boronic acid derivative with approximately 71% yield.

Regioselective Methylation

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Difluoromethoxy introduction (Bromodifluoromethyl)trimethylsilane, KOAc DCM/H2O Room temp 24 h Not specified Mild conditions, efficient installation of CF2H-O group
Boronic acid formation Pd catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, K3PO4 Methanol/1,2-dimethoxyethane 82°C Not specified 71% Suzuki-type borylation reaction
Methylation Starting from 4-methyl-substituted benzene or methylation reagents Various Variable Variable Not specified Ensures 4-methyl substitution

Analytical and Purity Considerations

The preparation methods emphasize high purity and industrial scalability. The use of palladium catalysts and mild reaction conditions ensures minimal by-products and high selectivity. Purification is often achieved through column chromatography on silica gel (200-300 mesh).

Summary Table of Preparation Method Features

Feature Method Details Advantages Limitations
Difluoromethoxy installation Bromodifluoromethyl reagent in DCM/H2O Mild, selective Requires handling of fluorinated reagents
Boronic acid formation Pd-catalyzed borylation with K3PO4 High yield (71%), scalable Use of expensive Pd catalyst
Methyl substitution Precursor selection or methylation Regioselective control Additional synthetic step if methylation done post

Research Findings and Notes

  • The synthetic route involving bromodifluoromethyl reagents and palladium-catalyzed borylation is well-documented for producing difluoromethoxy-substituted boronic acids with good yields and purity.
  • The compound exhibits good solubility properties and moderate lipophilicity, which are favorable for pharmaceutical applications.
  • Industrial preparation methods focus on cost-effectiveness and simplicity, employing readily available reagents and solvents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-difluoromethoxy-4-methyl-benzeneboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of arylboronic acids typically involves halogen-metal exchange or Miyaura borylation. For 3-difluoromethoxy-4-methyl derivatives, a plausible route starts with 3-hydroxy-4-methylbenzaldehyde. Sequential difluoromethylation (using ClCF2_2H or BrCF2_2H reagents under basic conditions) introduces the difluoromethoxy group, followed by boronation via palladium-catalyzed cross-coupling (e.g., using bis(pinacolato)diboron). Key parameters include:

  • Temperature control : Excessive heat during difluoromethylation may lead to dehalogenation or side reactions .
  • Catalyst selection : Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 are effective for boronation, but ligand choice impacts regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) is critical to isolate the product with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^{1}H and 19^{19}F NMR verify the presence of the difluoromethoxy group (δ ~70–75 ppm for 19^{19}F) and methyl substituent (δ ~2.3 ppm for 1^{1}H). 11^{11}B NMR (δ ~30 ppm) confirms boronic acid formation .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities; retention times should match reference standards .
  • Elemental analysis : Carbon, hydrogen, and fluorine content must align with theoretical values (e.g., C8_8H8_8BF2_2O3_3) .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact reaction design?

Methodological Answer:

  • Polar aprotic solvents : High solubility in DMF, DMSO, and THF due to boronic acid’s Lewis acidity.
  • Aqueous systems : Limited solubility in water (enhanced at basic pH via boronate formation).
  • Practical considerations : For Suzuki-Miyaura coupling, use THF/water mixtures (3:1) to balance solubility and reactivity .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

Methodological Answer:

  • Electron-withdrawing effect : The difluoromethoxy group (-OCF2_2H) reduces electron density at the boronic acid, slowing transmetalation but improving oxidative stability.
  • Steric effects : Fluorine atoms increase steric hindrance, potentially reducing coupling efficiency with bulky substrates.
  • Optimization : Use Pd catalysts with strong σ-donor ligands (e.g., SPhos) to enhance turnover in challenging couplings .

Q. What experimental strategies resolve contradictions in reported catalytic activity for this compound in Suzuki-Miyaura reactions?

Methodological Answer: Discrepancies may arise from:

  • Substrate compatibility : Electron-deficient aryl halides (e.g., 4-nitrobromobenzene) couple efficiently, while electron-rich substrates require higher temperatures .
  • Base selection : K2_2CO3_3 or Cs2_2CO3_3 minimizes protodeboronation compared to NaOH .
  • Systematic screening : Design a matrix of Pd catalysts, ligands, and bases to identify optimal conditions .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • DFT calculations : Assess boronic acid’s propensity for protodeboronation by modeling transition states at different pH levels.
  • Molecular dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 60°C in DMSO) .
  • Validation : Correlate simulations with accelerated stability testing (HPLC monitoring over 72 hours) .

Q. What role do substituent positions (methyl vs. difluoromethoxy) play in modulating biological activity in preliminary assays?

Methodological Answer:

  • Methyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Difluoromethoxy group : Introduces metabolic resistance (C-F bonds resist enzymatic cleavage).
  • Structure-activity relationship (SAR) : Compare IC50_{50} values against analogs (e.g., 4-methoxy derivatives) in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Difluoromethoxy-4-methyl-benzeneboronic acid
Reactant of Route 2
Reactant of Route 2
3-Difluoromethoxy-4-methyl-benzeneboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.